molecular formula C13H12ClN3S B13366384 5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole

Cat. No.: B13366384
M. Wt: 277.77 g/mol
InChI Key: OYLXMBRIBXEBCP-UHFFFAOYSA-N
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Description

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole typically involves the reaction of 2-amino-4-chlorobenzothiazole with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both benzothiazole and pyrazolyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12ClN3S

Molecular Weight

277.77 g/mol

IUPAC Name

5-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C13H12ClN3S/c1-7-6-8(2)17(16-7)13-15-12-9(3)10(14)4-5-11(12)18-13/h4-6H,1-3H3

InChI Key

OYLXMBRIBXEBCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(S2)C=CC(=C3C)Cl)C

Origin of Product

United States

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